![molecular formula C16H17ClN2O3S B5572590 4-chloro-N'-(4-propoxybenzylidene)benzenesulfonohydrazide](/img/structure/B5572590.png)
4-chloro-N'-(4-propoxybenzylidene)benzenesulfonohydrazide
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Description
Synthesis Analysis
The synthesis of 4-chloro-N'-(4-propoxybenzylidene)benzenesulfonohydrazide derivatives typically involves the condensation of corresponding benzaldehyde and benzenesulfonylhydrazine in the presence of a solvent such as methanol or ethanol. This process has been detailed in studies focusing on similar sulfonohydrazide compounds, showcasing a general approach to synthesizing such chemicals through condensation reactions (Hussain et al., 2017; Wu, 2009).
Molecular Structure Analysis
The molecular structure of sulfonohydrazide derivatives, including 4-chloro-N'-(4-propoxybenzylidene)benzenesulfonohydrazides, is characterized by the presence of a benzene ring substituted with different functional groups that influence its chemical behavior and interactions. Crystallographic studies provide insights into the molecule's conformation, highlighting how substitutions on the benzene ring affect the structural parameters and supramolecular features of these compounds (Salian et al., 2018).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including condensation with aldehydes, to form Schiff bases, which are crucial for synthesizing a wide range of derivatives with potential applications in sensor development and other fields. The chemical reactivity of these sulfonohydrazide derivatives is significantly influenced by the nature of the substituents on the benzene ring, affecting their potential as precursors for more complex molecules (Hussain et al., 2020).
Physical Properties Analysis
The physical properties of 4-chloro-N'-(4-propoxybenzylidene)benzenesulfonohydrazides, including their solubility, melting points, and crystallinity, are crucial for their application in various scientific domains. These properties are determined by the compound's molecular structure, particularly the orientation and nature of its substituents. Crystallographic studies reveal detailed insights into the compound's structure, offering a basis for understanding its physical characteristics (Salian et al., 2018).
Chemical Properties Analysis
The chemical properties of 4-chloro-N'-(4-propoxybenzylidene)benzenesulfonohydrazides, such as their reactivity towards other chemical entities, ability to form complexes, and behavior under various chemical conditions, are fundamental to their utility in research and application. These properties are explored through experimental studies that examine the compound's interactions, providing a comprehensive understanding of its chemical behavior (Gwaram et al., 2012).
Scientific Research Applications
Crystal Structure and Analysis
Research on derivatives of 4-chloro-N'-(4-propoxybenzylidene)benzenesulfonohydrazide, such as the study of crystal structures and Hirshfeld surface analysis, has been significant in understanding the effects of substituents on structural parameters. Investigations into various substituted compounds reveal differences in molecular interactions and contributions to the Hirshfeld surface, highlighting the impact of different substituents on the compounds' physical and chemical properties (Salian, Foro, & Gowda, 2018).
Sensor Development and Environmental Applications
A notable application includes the development of sensors for detecting metal ions in environmental samples. For example, derivatives of 4-chloro-N'-(4-propoxybenzylidene)benzenesulfonohydrazide have been used to create sensors for chromium ion detection. These sensors utilize a thin-layer deposition on glassy carbon electrodes with conducting polymer matrices, demonstrating high sensitivity and selectivity towards specific metal ions (Hussain et al., 2020).
Bioactivity and Pharmaceutical Research
In the realm of bioactivity, compounds structurally related to 4-chloro-N'-(4-propoxybenzylidene)benzenesulfonohydrazide have been synthesized and tested for their potential in medical applications. Studies have explored the cytotoxicity, tumor-specificity, and inhibition effects on carbonic anhydrase, an enzyme involved in various physiological processes. Some derivatives showed promising results, indicating potential for further research in anti-tumor activity and therapeutic applications (Gul et al., 2016).
properties
IUPAC Name |
4-chloro-N-[(E)-(4-propoxyphenyl)methylideneamino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c1-2-11-22-15-7-3-13(4-8-15)12-18-19-23(20,21)16-9-5-14(17)6-10-16/h3-10,12,19H,2,11H2,1H3/b18-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHZSQWWSCHCLZ-LDADJPATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=N/NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N'-[(E)-(4-propoxyphenyl)methylidene]benzenesulfonohydrazide |
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